molecular formula C17H32O2 B14279969 7-Methylhexadec-2-enoic acid CAS No. 160017-67-4

7-Methylhexadec-2-enoic acid

Cat. No.: B14279969
CAS No.: 160017-67-4
M. Wt: 268.4 g/mol
InChI Key: CEYZVCCKOHZAPO-UHFFFAOYSA-N
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Description

7-Methylhexadec-2-enoic acid is a branched-chain unsaturated fatty acid characterized by a 16-carbon backbone (hexadecenoic acid) with a methyl group at the 7th carbon and a double bond at the 2nd position. Such compounds are of interest in lipid biochemistry, particularly in studies of membrane fluidity, microbial metabolism, and bioactive lipid derivatives. The available sources focus on unrelated indole derivatives and uric acid analogs, rendering a detailed introduction infeasible .

Properties

CAS No.

160017-67-4

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

7-methylhexadec-2-enoic acid

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h12,15-16H,3-11,13-14H2,1-2H3,(H,18,19)

InChI Key

CEYZVCCKOHZAPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadec-2-enoic acid can be achieved through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of 7-Methylhexadec-2-enoic acid typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Methylhexadec-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

7-Methylhexadec-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating various conditions, including inflammation and metabolic disorders.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 7-Methylhexadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and participate in signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lacks information on fatty acids analogous to 7-methylhexadec-2-enoic acid. However, indirect comparisons can be drawn with the functional groups or synthetic methods of the compounds described:

Table 1: Key Features of Compounds in Evidence vs. Hypothetical Analogs

Compound Name Structure/Functional Groups Key Properties/Applications Reference
7-Methylhexadec-2-enoic acid* C16:1, methyl branch at C7, double bond C2 Hypothetical: Membrane modulation N/A
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid Indole core, oxoacetic acid moiety Marine drug research (synthesis via oxalyl chloride)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chlorinated indole, carboxylic acid Intermediate in organic synthesis
7-Methyluric Acid Purine derivative, methylated at C7 Research use (safety protocols)

Note: Data for 7-methylhexadec-2-enoic acid is speculative due to absence in evidence.

Key Observations:

Structural Divergence: The provided compounds are aromatic (indoles) or heterocyclic (uric acid), whereas 7-methylhexadec-2-enoic acid is a linear aliphatic fatty acid. This structural disparity limits direct comparisons.

Synthetic Methods: details the use of oxalyl chloride in synthesizing indole derivatives.

Safety Protocols : 7-Methyluric acid and chlorinated indoles emphasize rigorous handling (e.g., eye flushing, ventilation), which may parallel safety requirements for handling reactive fatty acids .

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